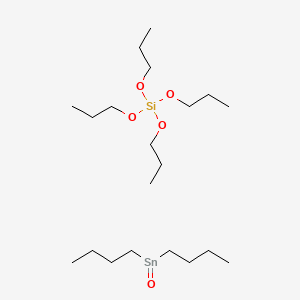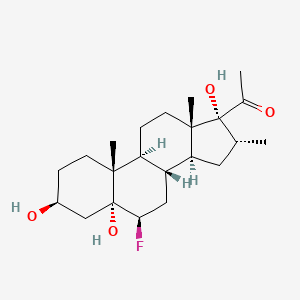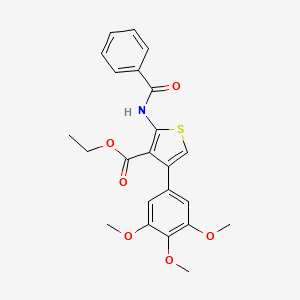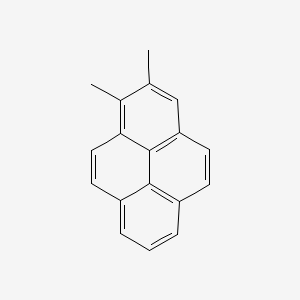
1,2-Dimethylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₄ It is a derivative of pyrene, where two methyl groups are substituted at the 1 and 2 positions of the pyrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethylpyrene can be synthesized starting from 1H-phenaleneThe specific reaction conditions and steps are detailed in the literature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described for laboratory synthesis, scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly, electrophilic substitution reactions occur, where one of the hydrogen atoms in the aromatic ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethylpyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research into the biological effects of polycyclic aromatic hydrocarbons often includes studies on this compound.
Industry: Used in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylpyrene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylpyrene
- 1,2,3-Trimethylpyrene
- 2,7-Dimethylpyrene
Comparison
1,2-Dimethylpyrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1,3-Dimethylpyrene and 1,2,3-Trimethylpyrene, this compound has distinct electronic and steric effects that affect its behavior in chemical reactions .
Propiedades
Número CAS |
30582-03-7 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1,2-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-10-15-7-6-13-4-3-5-14-8-9-16(12(11)2)18(15)17(13)14/h3-10H,1-2H3 |
Clave InChI |
UOUUKBKHBOFSJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)

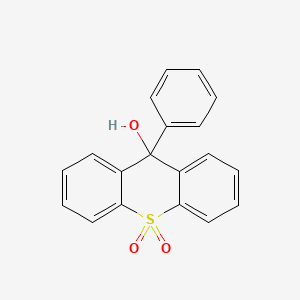
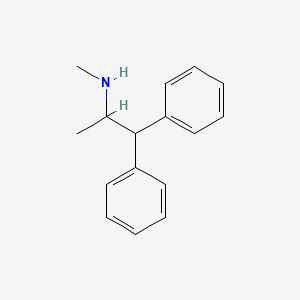

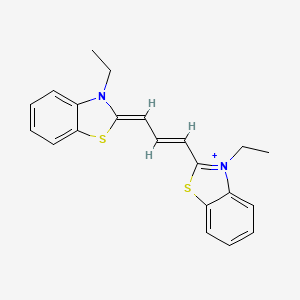
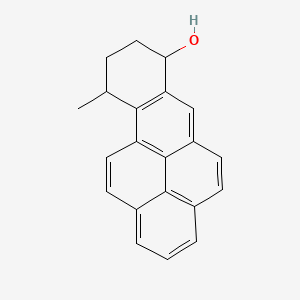
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
